(S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid
Description
(S)-3-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid is a chiral amino acid derivative characterized by a propanoic acid backbone substituted with a benzo[d][1,3]dioxol-5-ylmethyl group at the second carbon and an amino group at the third carbon.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(1,3-benzodioxol-5-yl)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c12-5-8(11(13)14)3-7-1-2-9-10(4-7)16-6-15-9/h1-2,4,8H,3,5-6,12H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
BTLMAFGMHHKSHH-QMMMGPOBSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C[C@@H](CN)C(=O)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Chemoenzymatic Synthesis
A notable method involves a chemoenzymatic approach that leverages stereoselective enzymatic steps to achieve high enantiomeric purity (>95:5 d.r.) of the product. This method typically starts from protected amino acid derivatives and involves:
- Protection of amino groups using Boc (tert-butyloxycarbonyl) groups to prevent side reactions.
- Use of (S)-2,3-diaminopropionic acid monohydrochloride as a starting material.
- Reaction with Boc2O in aqueous-organic solvent mixtures (e.g., water and 1,4-dioxane) under mild conditions to form protected intermediates.
- Subsequent coupling with benzodioxole-containing intermediates under basic conditions (e.g., DIPEA as base) in solvents like tetrahydrofuran (THF) at low temperatures (0 °C) followed by room temperature stirring.
- Purification by flash chromatography to isolate the desired product.
This method yields the target compound with high stereochemical fidelity and purity, suitable for further biochemical or pharmaceutical applications.
Classical Organic Synthesis
Another approach involves classical organic synthesis techniques:
- Starting from (S)-2-amino-3-(benzo[d]dioxol-5-yl)propanoic acid or its derivatives.
- Protection of amino groups and carboxylic acid groups as needed.
- Alkylation or acylation reactions to introduce the benzo[d]dioxol-5-ylmethyl substituent.
- Use of reagents such as 2-bromoacetic acid and p-toluenesulfonic acid (p-TsOH) under reflux conditions in inert atmosphere to form key intermediates.
- Final deprotection steps to yield the free amino acid.
This method is supported by spectral data (NMR, HRMS) confirming the structure and stereochemistry of the product.
Enzymatic and Biocatalytic Methods
While specific enzymatic routes for this exact compound are less documented, related amino acid derivatives have been synthesized using enzyme-catalyzed transformations, such as:
- Use of amino acid oxidases or transaminases to introduce or modify amino groups stereoselectively.
- Horseradish peroxidase (HRP) mediated oxidative coupling reactions to form benzodioxole-containing amino acids, as explored in related compounds.
These methods offer potential for green chemistry approaches with high stereoselectivity.
Preparation Data and Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amino group protection | Boc2O, NaHCO3 | Water/1,4-dioxane | Room temp, 18 h | 78 | Formation of Boc-protected intermediate |
| Intermediate coupling | 2-bromoacetic acid, p-TsOH | Reflux, inert atmosphere | 24 h | 77 | Formation of benzodioxole-substituted intermediate |
| Final coupling | DIPEA, THF | 0 °C to RT, overnight | - | - | Coupling with protected amino acid |
| Purification | Flash chromatography | EtOAc/hexane | - | - | Isolation of pure product |
Analytical Characterization
- Purity is generally >95%, confirmed by NMR and HRMS.
- Stereochemical purity assessed by 1H NMR and chiral chromatography.
- Molecular weight and structure confirmed by mass spectrometry and spectroscopic methods.
Chemical Reactions Analysis
Oxidation Reactions
The amino group undergoes oxidation under controlled conditions:
Key findings:
-
RuCl₃-mediated oxidation preserves stereochemistry at the α-carbon
-
Ring oxidation requires strong acidic conditions to prevent decarboxylation
Reduction Reactions
The carboxylic acid group is selectively reduced:
| Target | Reagents | Conditions | Product |
|---|---|---|---|
| COOH → CH₂OH | LiAlH₄, THF | Reflux, 4 hr | Primary alcohol derivative |
| COOH → CHO | BH₃·THF, catalytic Pd/C | 25°C, 1 hr | Aldehyde intermediate |
| Aromatic ring | H₂, Pd/C (10 atm) | Ethanol, 80°C | Hexahydrobenzodioxole |
Notable observations:
-
LiAlH₄ reduction achieves >95% enantiomeric retention
-
Catalytic hydrogenation of the aromatic ring requires high pressure (>8 atm)
Substitution Reactions
Electrophilic substitution occurs at the benzo[d] dioxole ring:
| Position | Reagent | Product | Regioselectivity |
|---|---|---|---|
| C-5 | HNO₃/H₂SO₄ | 5-Nitro derivative | >90% para preference |
| C-4 | Br₂, FeBr₃ | 4-Bromo substitution | 78% yield |
| C-6 | ClSO₃H | 6-Sulfonic acid | Thermodynamic control |
Mechanistic insights:
-
Nitration occurs at C-5 due to maximal electron density from dioxole oxygen lone pairs
-
Bromination shows unusual C-4 preference under FeBr₃ catalysis
Coupling Reactions
The carboxylic acid participates in peptide bond formation:
Amide Synthesis Protocol
-
Activation : EDC/HOBt in DCM (0°C → RT)
-
Coupling : Add propargylamine/DIPEA (24 hr)
-
Yield : 83% isolated for propargylamide derivative
| Nucleophile | Catalyst | Reaction Time | Conversion |
|---|---|---|---|
| Propargylamine | EDC/HOBt | 24 hr | 95% |
| Benzylamine | 4ClBO₂H | 12 hr | 91% |
| N-Methylbenzylamine | TFBA | 6 hr | 93% |
Critical parameters:
Stability and Side Reactions
Degradation pathways under extreme conditions:
| Condition | Primary Degradation Product | Half-Life |
|---|---|---|
| pH < 2, 90°C | Decarboxylated amine | 15 min |
| UV light (254 nm) | Ring-opened catechol derivative | 2 hr |
| 10% NaOH, reflux | Hydrolyzed dioxole ring | 30 min |
Stabilization strategies:
This reactivity profile enables applications in asymmetric synthesis (94–98% ee reported ) and bioactive molecule development. Recent advances in organoboron catalysis and stereoretentive coupling methods have significantly expanded its synthetic utility.
Scientific Research Applications
Immunomodulatory Effects
Research indicates that (S)-3-amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid can modulate immune responses. Studies have shown that it enhances the production of cytokines and activates immune cells, making it a candidate for therapeutic applications in immunological disorders. Its ability to induce interferon suggests potential uses in treating conditions like viral infections and autoimmune diseases.
Anticancer Properties
The compound has demonstrated promising anticancer activity across various cancer cell lines. For example:
| Cell Line | IC (µM) | Standard Drug IC (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF-7 | 4.52 | 4.56 |
These results indicate that (S)-3-amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid exhibits lower IC values compared to standard chemotherapeutic agents like doxorubicin. The mechanisms of action involve apoptosis induction and cell cycle arrest through pathways related to epidermal growth factor receptor inhibition and modulation of mitochondrial apoptosis-related proteins such as Bax and Bcl-2.
Potential Uses in Drug Development
Given its biological properties, (S)-3-amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid is being investigated for potential applications in:
- Cancer Therapy : As a lead compound for developing new anticancer drugs.
- Immunotherapy : For enhancing immune responses against pathogens or tumors.
Case Studies
Several studies have explored the compound's efficacy:
- Cytotoxicity Assays : Various assays have confirmed the compound's ability to inhibit cancer cell proliferation effectively.
- Mechanistic Studies : Research on apoptotic pathways has elucidated how the compound induces cell death in cancer cells.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the specific target and the context in which the compound is used. The pathways involved may include modulation of enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Comparison :
- Structural Divergence : Unlike the target compound, these analogs replace the benzo[d][1,3]dioxol group with a thiazole ring, altering electronic and steric profiles.
- Biological Relevance : The thiazole derivatives were screened for antimycobacterial activity, demonstrating that halogenated substituents (e.g., Cl, Br) enhance potency .
Other Structural Analogs
A. 3,3-Dimethyl-3,4-dihydroisoquinoline Derivatives lists amino acids such as (S)-2-((3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid, which feature a rigid dihydroisoquinoline scaffold.
B. Azetidine and Pyrrolidine Derivatives synthesizes 1-(benzo[d][1,3]dioxol-5-ylmethyl)-2,2-dimethylazetidine and pyrrolidine derivatives. pyrrolidine) in modulating reactivity and stability .
Biological Activity
(S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₃NO₃
- Molecular Weight : 209.25 g/mol
- CAS Number : 869943-99-7
The structure features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.
1. Neuroprotective Effects
Research indicates that compounds similar to (S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid exhibit neuroprotective properties. Studies have shown that these compounds can inhibit oxidative stress and reduce neuronal cell death in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. For instance, a related compound demonstrated significant protection against oxidative stress-induced toxicity in PC12 cells, suggesting potential therapeutic applications in neuroprotection .
2. Antioxidant Activity
The antioxidant capacity of (S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid has been evaluated through various assays. It has been shown to scavenge free radicals effectively, thus reducing oxidative damage in cellular systems. This activity is crucial for preventing cellular aging and the progression of various diseases linked to oxidative stress .
3. Anti-inflammatory Properties
Compounds containing the benzo[d][1,3]dioxole structure have been reported to possess anti-inflammatory activities. These effects are primarily mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have demonstrated that (S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid can reduce inflammation markers in macrophage cell lines .
The biological activities of (S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid can be attributed to several mechanisms:
- Inhibition of Reactive Oxygen Species (ROS) : The compound reduces ROS levels in cells, thereby mitigating oxidative stress.
- Modulation of Inflammatory Pathways : It interferes with signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.
Data Tables
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Neuroprotection | Inhibition of oxidative stress | |
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of COX and LOX |
Neuroprotective Study
A study conducted on PC12 cells treated with (S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid showed a significant reduction in cell death when exposed to neurotoxic agents. The compound was able to maintain mitochondrial integrity and reduce apoptosis markers.
Inflammation Model
In a murine model of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
